3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol
Description
Properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8(7-13)5-9-6-10(12)3-4-11(9)14-2/h3-4,6,8,13H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBKAPXAJXDFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)F)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation and Reduction
A common approach begins with 5-fluoro-2-methoxybenzaldehyde as the aromatic precursor. In a two-step process:
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Aldol Condensation : The aldehyde undergoes condensation with acetone or a methyl ketone derivative in the presence of a base (e.g., potassium hydroxide) to form a β-hydroxy ketone intermediate.
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Reduction : The ketone is reduced to the secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). LiAlH₄ achieves higher yields (>85%) but requires anhydrous conditions.
Example Protocol
Grignard Addition to Pre-Functionalized Aromatics
An alternative route employs Grignard reagents to construct the propanol backbone:
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Grignard Formation : Methylmagnesium bromide (MeMgBr) reacts with 5-fluoro-2-methoxybenzaldehyde to form a secondary alcohol.
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Oxidation-Reduction Sequence : The intermediate is oxidized to a ketone (e.g., using MnO₂) and subsequently reduced to the target alcohol.
Key Data
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Grignard Addition | MeMgBr, THF, 0°C → RT, 4h | 65% | |
| Oxidation | MnO₂, ethyl acetate, RT, 12h | 57% | |
| Reduction | NaBH₄, MeOH, 0°C, 2h | 89% |
Industrial-Scale Optimization
Continuous Flow Reactors
Industrial production prioritizes efficiency and safety:
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Reactor Design : Tubular flow reactors enable precise temperature control (40–60°C) and reduce side reactions.
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Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen pressure (5–10 bar) replaces stoichiometric reductants, achieving >90% conversion with easier catalyst recycling.
Economic Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 500 kg | 5,000 kg |
| Cost per kg | $1,200 | $800 |
| Purity | 95% | 98% |
Functional Group Compatibility Challenges
Methoxy Group Stability
The methoxy (-OCH₃) group is prone to demethylation under acidic conditions. Mitigation strategies include:
Fluorine Reactivity
The fluorine atom’s electronegativity directs electrophilic substitutions to the para position. Regioselective bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) shows >98% purity with a retention time of 6.2 minutes.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-(5-fluoro-2-methoxy-phenyl)-2-methyl-propanal, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
a. Halogen Substitution
- 3-(5-Bromo-2-methoxyphenyl)propan-1-ol (CAS 33538-79-3): Molecular Formula: C₁₀H₁₃BrO₂ Molecular Weight: 245.11 g/mol Key Difference: Bromine replaces fluorine at the 5-position.
- 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol (CAS 1247159-59-6): Molecular Formula: C₁₀H₁₄BrNO₂ Molecular Weight: 260.13 g/mol Key Difference: An amino group (-NH₂) is introduced, increasing basicity and hydrogen-bonding capacity. This modification enhances solubility in polar solvents compared to the non-amino target compound .
b. Substituent Position and Functional Groups
- 1-(4-Methoxyphenyl)-2-methylpropan-1-ol (CAS 18228-46-1):
- 3-(4-Methoxyphenyl)propan-1-ol (CAS 1515-95-3):
c. Functional Group Derivatives
- 3-(5-Fluoro-2-methoxyphenyl)propanoic Acid (CAS 69888-90-0): Molecular Formula: C₁₀H₁₁FO₃ Molecular Weight: 198.19 g/mol Key Difference: Carboxylic acid (-COOH) replaces the alcohol (-OH). This increases acidity (pKa ~4-5) and alters solubility, making it more water-soluble at physiological pH .
Physicochemical Properties
- Branching Effects : The 2-methyl group in the target compound reduces density compared to linear analogs (e.g., propan-1-ol) due to decreased molecular packing efficiency. Studies on 2-methyl-propan-1-ol show density deviations ≤2% when predicted using models like Rackett or Nasrifar–Moshfeghian .
- Ultrasonic Velocity : Branching in alcohols like 2-methyl-propan-1-ol correlates with lower ultrasonic velocities compared to straight-chain isomers, as observed in butan-1-ol vs. 2-methyl-propan-1-ol .
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects: The 5-fluoro group in the target compound enhances the electron-deficient nature of the aromatic ring compared to non-fluorinated analogs (e.g., 1-(4-methoxyphenyl)-2-methylpropan-1-ol). This directs electrophilic attacks to meta positions .
- Methoxy Group Influence : The 2-methoxy group donates electrons via resonance, counteracting fluorine’s inductive effects. This balance may stabilize intermediates in synthetic pathways .
Biological Activity
3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol is an organic compound notable for its complex structure, which includes a fluorine atom, a methoxy group, and a propanol moiety. This compound has garnered attention in scientific research for its potential biological activities, particularly in enzyme interactions and metabolic pathways.
Chemical Structure and Properties
The molecular formula of this compound is C12H15F1O2. The presence of the fluorine atom is known to enhance the compound's lipophilicity and binding affinity to various biological targets, making it a valuable candidate for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors involved in various metabolic pathways. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, impacting metabolic processes.
- Modulation of Receptor Activity : Interactions with receptors can lead to altered signaling pathways, which may have therapeutic implications.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antidepressant-like Activity : In studies involving dual inhibitors of phosphodiesterase-4 (PDE4) and serotonin reuptake, compounds similar to this compound demonstrated significant antidepressant-like effects in animal models, suggesting potential applications in mood disorder treatments .
- Antimicrobial Properties : The compound has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus .
- Inhibition of MmpL3 : Recent studies have explored the inhibition of the MmpL3 protein, which is crucial for the survival of certain pathogenic bacteria. Compounds structurally related to this compound exhibited potent inhibitory activity against MmpL3, indicating potential use as antimicrobial agents .
Research Findings
A summary of key findings from various studies on the biological activity of this compound is presented below:
Case Study 1: Antidepressant-Like Effects
In a controlled study involving mice, compounds similar to this compound were tested for their antidepressant-like properties. The results indicated that these compounds significantly reduced immobility time in the forced swim test compared to control groups, highlighting their potential as novel antidepressants .
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria with MIC values lower than many conventional antibiotics, suggesting its potential as a new therapeutic agent .
Q & A
Basic: What are the optimal synthetic routes for 3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or nucleophilic substitution, to introduce the fluorine and methoxy groups. For example:
- Step 1: Methoxylation of a halogenated phenyl precursor under basic conditions (e.g., NaOMe in methanol).
- Step 2: Fluorination via halogen exchange (e.g., using KF in polar aprotic solvents like DMF).
- Step 3: Alkylation to introduce the branched propanol chain (e.g., Grignard addition to ketones).
Yield optimization requires precise control of temperature (e.g., 0–5°C for fluorination to avoid side reactions) and stoichiometric ratios of reagents. Purity (>95%) is achievable via column chromatography or recrystallization in ethanol/water mixtures .
Basic: How does the compound’s stability vary under different laboratory conditions, and what precautions are necessary during storage?
Methodological Answer:
The compound is stable at room temperature in inert atmospheres but degrades under UV light, acidic/basic conditions, or high humidity. Key stability tests include:
- Thermogravimetric Analysis (TGA): To assess decomposition temperatures (likely >150°C based on analogs).
- Accelerated Stability Studies: Store samples at 40°C/75% relative humidity for 4 weeks, monitoring via HPLC for degradation products.
Storage recommendations:
- Use amber vials under nitrogen.
- Maintain temperatures at 2–8°C for long-term stability .
Advanced: What thermodynamic parameters are critical for modeling the compound’s phase behavior, and how can they be experimentally determined?
Methodological Answer:
Key parameters include:
- Isobaric Expansibility (α): Measured via dilatometry or density measurements across temperatures (278–323 K).
- Intermolecular Free Length (Lf): Derived from ultrasonic velocity data using Jacobson’s equation.
- Van der Waals Constant (b): Calculated from PVT data using the Berthelot equation.
For modeling, the Narsimhan and Rackett equations show <2% error in predicting liquid density for branched alcohols like 2-methyl-propan-1-ol analogs .
Advanced: How does fluorination at the 5-position of the phenyl ring influence the compound’s reactivity and biological interactions?
Methodological Answer:
Fluorine’s electronegativity enhances the compound’s:
- Lipophilicity: Measured via octanol-water partition coefficients (logP), increasing membrane permeability.
- Metabolic Stability: Fluorine resists oxidative degradation by cytochrome P450 enzymes (tested via in vitro microsomal assays).
Comparative studies with non-fluorinated analogs (e.g., 5-methoxy derivatives) show reduced binding affinity to serotonin receptors (e.g., 5-HT2A) by ~30%, highlighting fluorine’s role in target engagement .
Advanced: What analytical techniques are most effective for characterizing structural integrity and enantiomeric purity?
Methodological Answer:
- X-ray Crystallography: Resolves absolute configuration, critical for chiral centers (e.g., 2-methyl-propan-1-ol backbone).
- Chiral HPLC: Uses columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to separate enantiomers (resolution >1.5).
- NMR (19F and 1H): Detects fluorine coupling patterns and confirms methoxy group placement (e.g., δ 3.8–4.0 ppm for OCH3) .
Advanced: How can computational models predict the compound’s interactions with biological targets, such as GPCRs?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use force fields (e.g., CHARMM36) to model binding to GPCRs like β-adrenergic receptors. Focus on hydrogen bonding between the hydroxyl group and Serine-318.
- Docking Studies (AutoDock Vina): Screen against homology models of targets, prioritizing compounds with ΔG < -8 kcal/mol.
- QSAR Models: Correlate substituent effects (e.g., fluorine vs. chlorine) with IC50 values from radioligand binding assays .
Advanced: What strategies mitigate solubility challenges in aqueous formulations for in vivo studies?
Methodological Answer:
- Co-solvent Systems: Use 10% DMSO/PBS (v/v) for short-term assays.
- Liposomal Encapsulation: Optimize phosphatidylcholine/cholesterol ratios (55:45) for sustained release.
- Prodrug Derivatization: Introduce phosphate esters at the hydroxyl group, hydrolyzed in vivo by phosphatases.
Validate solubility via dynamic light scattering (DLS) and pharmacokinetic profiling in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
